1-Nitroso-3,5-dimethyladamantane
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Overview
Description
1-Nitroso-3,5-dimethyladamantane is a chemical compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is known for its distinctive nitroso group attached to the adamantane framework, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Nitroso-3,5-dimethyladamantane typically involves the nitration of 1,3-dimethyladamantane. One common method includes the reaction of 1,3-dimethyladamantane with nitric acid in the presence of acetonitrile at a reaction temperature of 70°C for 2.5 hours . The resulting product is then subjected to further reactions to introduce the nitroso group, yielding this compound. Industrial production methods often optimize these conditions to enhance yield and reduce the use of toxic solvents, making the process more eco-friendly .
Chemical Reactions Analysis
1-Nitroso-3,5-dimethyladamantane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-3,5-dimethyladamantane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Nitroso-3,5-dimethyladamantane involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. In the context of neurological applications, the compound’s derivatives, such as memantine, act as NMDA receptor antagonists, preventing excessive glutamate activity and protecting neurons from excitotoxicity .
Comparison with Similar Compounds
1-Nitroso-3,5-dimethyladamantane is unique due to its specific nitroso group and adamantane framework. Similar compounds include:
1,3-Dimethyladamantane: The parent compound, which lacks the nitroso group but shares the adamantane structure.
1-Bromo-3,5-dimethyladamantane: Another derivative used in various synthetic applications.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1,3-dimethyl-5-nitrosoadamantane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13-14/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHXMTWSWALMTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262583-10-7 |
Source
|
Record name | 1-Nitroso-3,5-dimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262583107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NITROSO-3,5-DIMETHYLADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTI71S2X1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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